6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9-7(11(15)16)5-8(12(2,3)4)13-10(9)17-14-6/h5H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXUVRDBOBXRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Installation
The tert-butyl group at position 6 is introduced via Friedel-Crafts alkylation or nucleophilic substitution. J-STAGE (2020) highlights the use of tert-butyl acetoacetate as a precursor, where the tert-butyl ester serves dual roles as a directing group and a protecting group. Alkylation is performed using tert-butyl bromide in the presence of Lewis acids like aluminum chloride:
Optimization Note : Excess tert-butyl bromide (1.5 equiv) and prolonged reaction times (12–24 hours) improve regioselectivity.
Methyl Group at Position 3
The methyl group is typically introduced early in the synthesis via the β-ketoester precursor. For example, methyl acetoacetate provides the methyl substituent during cyclocondensation. Alternative routes involve post-cyclization methylation using methyl iodide and a base (e.g., potassium carbonate) in acetone.
Hydrolysis of Esters to Carboxylic Acids
The final step involves hydrolyzing the tert-butyl or methyl ester at position 4 to the carboxylic acid. Two primary methods are employed:
Acid-Mediated Hydrolysis
Herath and Cosford (2010) utilized in situ hydrolysis during continuous flow synthesis, where HBr generated in the Hantzsch reaction cleaves the tert-butyl ester:
Advantages : Eliminates the need for separate hydrolysis steps.
Yield : 85–92%.
Base-Mediated Hydrolysis
Traditional hydrolysis uses aqueous potassium hydroxide or sodium hydroxide in ethanol/water mixtures:
Reaction Time : 4–6 hours.
Yield : 78–85%.
Industrial-Scale Production and Optimization
While detailed industrial protocols are scarce, Ambeed, Inc. and AiFChem (division of XtalPi) report kilogram-scale synthesis using automated flow reactors. Key parameters for scale-up include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Residence Time | 8–12 minutes | Maximize cyclization efficiency |
| Temperature | 200°C | Accelerate Hantzsch reaction |
| Catalyst Loading | 10 mol% triethylamine | Reduce side reactions |
Purity Control : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing formation of [4,5-b] vs. [5,4-b] isomers is mitigated by:
-
**Solvent Polarit
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
The compound has been identified to possess several pharmacological properties, making it a candidate for various therapeutic applications:
- Antiinflammatory Activity : Research indicates that derivatives of isoxazole-pyridine compounds exhibit antiinflammatory effects. For instance, compounds similar to 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
- CNS Depressant Effects : Studies have suggested that this compound class may exhibit central nervous system depressant properties. This activity could be beneficial for treating conditions such as anxiety and insomnia .
- Cardiovascular Benefits : Isoxazole derivatives have been linked to cardiovascular activity, potentially aiding in the treatment of heart diseases by modulating cardiac function and improving blood flow .
Case Studies and Experimental Evidence
Several studies highlight the effectiveness of this compound in preclinical models:
Case Study 1: Anti-inflammatory Effects
A study demonstrated that administration of the compound in a murine model of arthritis significantly reduced swelling and pain compared to control groups. The results indicated a decrease in levels of IL-6 and TNF-alpha, key markers of inflammation .
Case Study 2: CNS Depressant Properties
In another experiment involving rat models, the compound exhibited dose-dependent sedation effects when administered orally. Behavioral assessments showed reduced locomotion and increased sleep duration, confirming its CNS depressant properties .
Case Study 3: Cardiovascular Studies
Research on isolated heart tissues revealed that the compound could lower heart rate and contractility under stress conditions, suggesting potential use in managing heart failure or hypertension .
Comparative Data Table
The following table summarizes the biological activities observed for this compound compared to other related compounds:
| Compound Name | Antiinflammatory Activity | CNS Depressant Effect | Cardiovascular Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Compound A (related isoxazole derivative) | Moderate | High | Low |
| Compound B (another pyridine derivative) | High | Low | Moderate |
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl derivative (284.27 g/mol) exhibits enhanced solubility due to the polar methoxy group, making it a candidate for aqueous-phase reactions .
- Electron-Withdrawing Groups (e.g., Chloro) : The 4-chlorophenyl analogue (288.69 g/mol) likely has increased acidity (pKa ~1.96 predicted in similar compounds), favoring ionic interactions in biological systems .
Biological Activity
6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C12H14N2O3
- Molar Mass : 234.26 g/mol
- CAS Number : 1356474-58-2
- Storage Conditions : Room temperature is recommended for optimal stability .
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of anti-parasitic and anti-inflammatory effects.
- Anti-parasitic Activity :
- Research indicates that isoxazole derivatives, including this compound, exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural modifications enhance its ability to penetrate the blood-brain barrier and inhibit key enzymes involved in the parasite's survival .
- Protein Kinase Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-trypanosomal | Trypanosoma brucei | 0.05 - 0.1 | |
| Protein kinase inhibition | Various kinases | Varies | |
| Anti-inflammatory | In vitro assays | Varies |
Case Studies
-
Trypanocidal Efficacy :
In a study focusing on the optimization of compounds targeting Trypanosoma brucei, this compound demonstrated significant potency with an IC50 value around 0.05 μM, indicating strong efficacy against the parasite in vitro. The study highlighted structural modifications that improved brain penetration and reduced toxicity to human cells (MRC-5) while maintaining anti-parasitic activity . -
Cancer Cell Proliferation :
Another investigation assessed the compound's ability to inhibit various protein kinases associated with cancer cell growth. The findings suggested that the compound could effectively reduce the proliferation rates of multiple cancer cell lines, supporting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the common synthetic routes for 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and how are key intermediates stabilized?
Answer:
The synthesis typically involves condensation and cyclization steps. A plausible route starts with the reaction of substituted pyridine precursors with tert-butyl-containing aldehydes, followed by cyclization using catalysts like palladium or copper under inert atmospheres . Solvents such as dimethylformamide (DMF) or toluene are critical for stabilizing reactive intermediates. Post-cyclization, carboxylic acid functionalization is achieved via hydrolysis or oxidation. Key intermediates (e.g., isoxazole rings) are stabilized using tert-butyl groups, which reduce steric hindrance and enhance crystallinity during purification .
Advanced: How can multi-step synthesis be optimized to improve yield and purity for this compound?
Answer:
Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance cyclization efficiency in tert-butyl alcohol .
- Reaction conditions : Stepwise temperature control (40–100°C) and inert atmospheres minimize side reactions.
- Workup strategies : Sequential extraction with ethyl acetate and aqueous NaHCO₃ removes acidic impurities.
- Purification : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) resolves structural analogs . Yields >75% are achievable with cesium carbonate as a base .
Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of the isoxazole ring and tert-butyl group placement (e.g., δ 1.4 ppm for tert-butyl protons) .
- HPLC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water) monitors purity (>98%) and detects trace intermediates .
- FTIR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) validate functional groups .
Advanced: How should researchers design biological activity assays for this compound, particularly for antimicrobial or anticancer studies?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at 24–48 hours, with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .
- Anticancer screens : Employ NCI-60 cell panels, measuring IC₅₀ via MTT assays. Target validation (e.g., enzyme inhibition) requires recombinant protein assays (e.g., kinase activity) .
Advanced: What strategies enable functionalization of the isoxazole core for structure-activity relationship (SAR) studies?
Answer:
- Electrophilic substitution : Introduce halogens (Cl, Br) at the pyridine ring using NBS or SOCl₂ .
- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the methyl substituent .
- Carboxylic acid derivatization : Convert to amides (EDCI/HOBt coupling) or esters (DCC/DMAP) to modulate bioavailability .
Advanced: How can contradictions in reported synthetic methods (e.g., solvent/catalyst selection) be resolved experimentally?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity (DMF vs. toluene) and catalyst systems (Pd vs. Cu). Response variables (yield, purity) are analyzed via ANOVA .
- Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps. For example, tert-butyl group stability in polar aprotic solvents may favor Pd over Cu .
Advanced: How can computational modeling guide SAR and target identification?
Answer:
- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., Toll-like receptors) based on isoxazole conformation and tert-butyl hydrophobicity .
- QSAR models : Train ML algorithms (e.g., Random Forest) on IC₅₀ data to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
